molecular formula C10H10F3NO2 B11874601 (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid

(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B11874601
M. Wt: 233.19 g/mol
InChI Key: XYYPXHLJMILYKK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and copper . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its applications in medicine and biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid lies in its combination of the trifluoromethyl group with an amino acid backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1

InChI Key

XYYPXHLJMILYKK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F

Origin of Product

United States

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